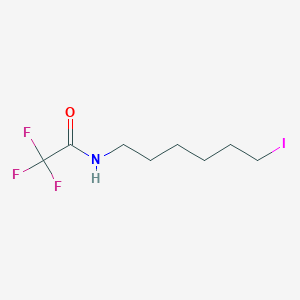

2,2,2-Trifluoro-N-(6-iodohexyl)acetamide

Description

2,2,2-Trifluoro-N-(6-iodohexyl)acetamide (CAS: 50781-52-7) is a fluorinated acetamide derivative featuring a six-carbon alkyl chain terminated by an iodine atom at the 6-position. Its molecular formula is C₈H₁₃F₃INO, with a molecular weight of 347.10 g/mol. The trifluoroacetamide moiety imparts strong electron-withdrawing properties, influencing the compound’s stability and reactivity. This compound is primarily utilized in research settings as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials for crystallographic studies due to its heavy atom effect .

Properties

CAS No. |

51224-10-3 |

|---|---|

Molecular Formula |

C8H13F3INO |

Molecular Weight |

323.09 g/mol |

IUPAC Name |

2,2,2-trifluoro-N-(6-iodohexyl)acetamide |

InChI |

InChI=1S/C8H13F3INO/c9-8(10,11)7(14)13-6-4-2-1-3-5-12/h1-6H2,(H,13,14) |

InChI Key |

NIHKLIXQNLLSOK-UHFFFAOYSA-N |

SMILES |

C(CCCI)CCNC(=O)C(F)(F)F |

Canonical SMILES |

C(CCCI)CCNC(=O)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2,2,2-trifluoro-N-(6-iodohexyl)acetamide, the following structurally related acetamide derivatives are analyzed:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Reactivity :

- The iodine atom in this compound provides a unique handle for radiolabeling or Suzuki-Miyaura cross-coupling , unlike hydroxyl or phenyl derivatives .

- Thiol-containing analogs (e.g., 2-mercaptoethyl) exhibit higher reactivity toward disulfide bond formation, useful in bioconjugation .

Physicochemical Properties :

- The 6-iodohexyl chain increases lipophilicity (logP ~3.2 estimated), enhancing membrane permeability compared to hydrophilic derivatives like 2,2,2-trifluoro-N-(6-hydroxyhexyl)acetamide (logP ~1.5) .

- Aromatic derivatives (e.g., 4-iodophenyl) display higher thermal stability due to resonance stabilization .

Applications: Pharmaceuticals: Benzothiazole-based analogs (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) show antimicrobial properties, while the iodine in the target compound may aid in radiopharmaceutical synthesis . Agrochemicals: Chlorinated acetamides (e.g., alachlor) are herbicides, but iodine-substituted variants are less common, suggesting niche roles in pesticide development . Crystallography: The iodine atom in this compound improves X-ray diffraction resolution, a feature absent in non-halogenated analogs .

Synthetic Challenges :

- Microwave-assisted synthesis (e.g., 19% yield for N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide) highlights the difficulty in optimizing reactions for halogenated derivatives .

Data Tables

Table 2: Physicochemical Properties

| Compound | logP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| This compound | 3.2 | 0.15 (DMSO) | Not reported |

| 2,2,2-Trifluoro-N-(6-hydroxyhexyl)acetamide | 1.5 | 4.8 (Water) | 98–102 |

| 2,2,2-Trifluoro-N-(4-iodophenyl)acetamide | 2.8 | 0.08 (Ethanol) | 145–148 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.